2-Amino-3-(4-biphenylyl)propanoic acid
CAS No.: 76985-08-5
VCID: VC21538529
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-3-(4-biphenylyl)propanoic acid, with the CAS number 76985-08-5, is a synthetic amino acid derivative that incorporates a biphenyl moiety into its structure. This compound is of interest in various fields, including organic chemistry and pharmaceutical research, due to its unique structural features and potential biological activities. Biological and Pharmaceutical ApplicationsWhile specific biological activities of 2-amino-3-(4-biphenylyl)propanoic acid are not widely documented, compounds with similar structures often exhibit interesting pharmacological properties. Amino acids and their derivatives are crucial in drug design, particularly in the development of peptides and small molecules with therapeutic potential. Potential Applications
Availability and Handling2-Amino-3-(4-biphenylyl)propanoic acid is available from chemical suppliers, often in small quantities such as 250 mg or 1 g, with prices varying based on the supplier and availability . Handling Considerations
|
---|---|
CAS No. | 76985-08-5 |
Product Name | 2-Amino-3-(4-biphenylyl)propanoic acid |
Molecular Formula | C15H15NO2 |
Molecular Weight | 241.28 g/mol |
IUPAC Name | 2-amino-3-(4-phenylphenyl)propanoic acid |
Standard InChI | InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18) |
Standard InChIKey | JCZLABDVDPYLRZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N |
Synonyms | 76985-08-5;4-Phenyl-DL-Phenylalanine;3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoicacid;DL-4-PHENYL-PHE-OH;2-amino-3-(4-phenylphenyl)propanoicacid;2-AMINO-3-(4-BIPHENYLYL)PROPANOICACID;2-AMINO-3-BIPHENYL-4-YL-PROPIONICACID;4-Phenyl-L-phenyalanine;D-4,4'-Biphenylalanine;L-4,4'-Biphenylalanine;DL-BIPHENYLALANINE;(S)-2-AMINO-3-BIPHENYL-4-YL-PROPIONICACID;SCHEMBL93494;MolPort-003-795-068;6226AJ;AKOS000170983;AKOS022184250;AB14606;AM83473;VA50437;VA50438;VZ31222;AK-87845;AN-36846;KB-40271 |
PubChem Compound | 11161741 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume